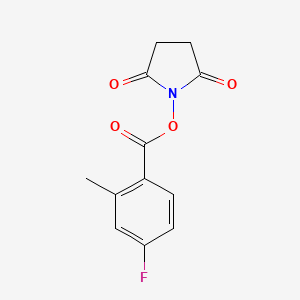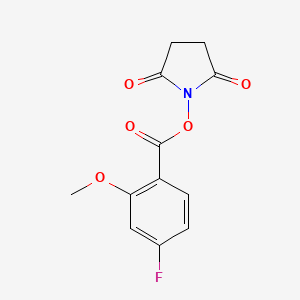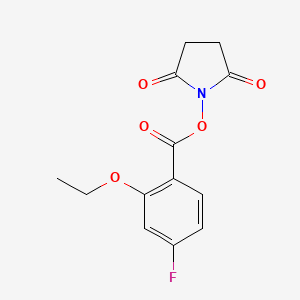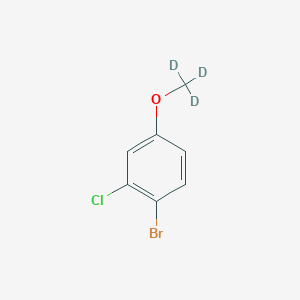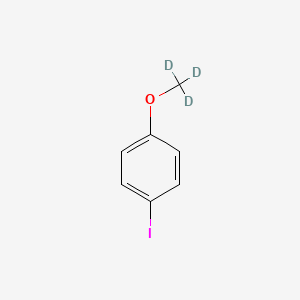
4-Iodoanisole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodoanisole-d3, also known as 1-iodo-4-methoxybenzene-d3, is a deuterated derivative of 4-iodoanisole. This compound is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methoxy group. The molecular formula of this compound is C7H4D3IO, and it is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodoanisole-d3 can be synthesized through the iodination of anisole-d3. The process involves the following steps:
Starting Material: Anisole-d3 is used as the starting material.
Iodination Reaction: Anisole-d3 is reacted with iodine chloride in glacial acetic acid. The reaction mixture is stirred and slowly heated to reflux for approximately 3.5 hours.
Isolation: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate this compound.
Purification: The precipitate is washed with 5% sodium sulfite solution to remove any free iodine, followed by washing with water. The product is then distilled under reduced pressure, and the fractions with a boiling point of 140-160°C (5.33 kPa) are collected and cooled to 0°C for filtration.
Industrial Production Methods: The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodoanisole-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The iodine atom can be reduced to form anisole-d3.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products include 4-iodophenol-d3 and other phenolic derivatives.
Reduction Reactions: The major product is anisole-d3.
Scientific Research Applications
4-Iodoanisole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of metabolic pathways and enzyme-catalyzed reactions involving deuterated compounds.
Medicine: It is used in the development of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: It is utilized in the production of liquid crystal display (LCD) chemicals, antiseptics, disinfectants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodoanisole-d3 involves its participation in various chemical reactions. The iodine atom in the compound is highly reactive and can undergo substitution reactions with nucleophiles. The methoxy group can be oxidized or reduced, leading to the formation of different products. The presence of deuterium atoms enhances the stability of the compound and allows for detailed studies of reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
4-Iodoanisole-d3 can be compared with other similar compounds such as:
4-Iodoanisole: The non-deuterated version of this compound, with similar chemical properties but without the presence of deuterium atoms.
3-Iodoanisole: A positional isomer with the iodine atom at the meta position instead of the para position.
2-Iodoanisole: Another positional isomer with the iodine atom at the ortho position.
Uniqueness: The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. Deuterium atoms provide enhanced stability and allow for detailed studies of reaction mechanisms and metabolic pathways. This makes this compound a valuable compound in scientific research .
Properties
IUPAC Name |
1-iodo-4-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSZENVIJHPFNL-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
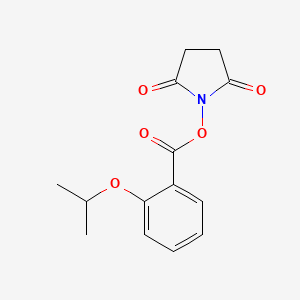
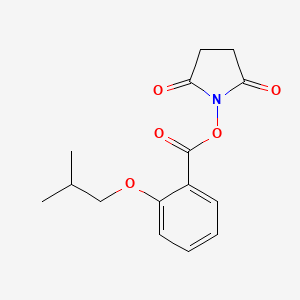
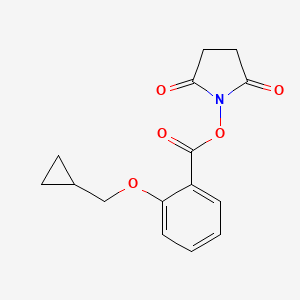


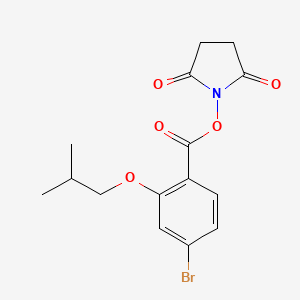
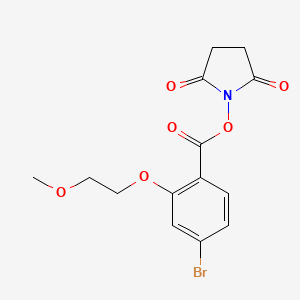
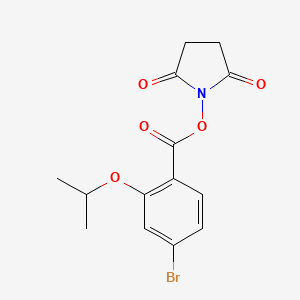
![[4-Bromo-2-(cyclohexyloxy)phenyl]methanol](/img/structure/B8168679.png)
